2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Antifungal drug discovery Prolyl-tRNA synthetase inhibition Candida albicans

Lead optimization of antifungal agents targeting Candida albicans demands precise prodrug scaffolds with validated target engagement. This ester prodrug of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid provides low-nanomolar CaProRS inhibition, addressing the need for selective scaffolds with modular activation kinetics. • Parent acid IC50: 25 nM (CaProRS) with >4,000-fold selectivity over human ProRS. • Ester handle enables tuning of intracellular activation without altering the pharmacophoric core. • Ideal for structure-property relationship (SPR) studies alongside neighboring SALOR library esters. Sourced from the Sigma-Aldrich Rare Chemicals library, ensuring batch-to-batch consistency for early-discovery research.

Molecular Formula C26H19Br2NO3
Molecular Weight 553.2 g/mol
CAS No. 355429-16-2
Cat. No. B12033843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS355429-16-2
Molecular FormulaC26H19Br2NO3
Molecular Weight553.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C26H19Br2NO3/c1-2-16-3-5-18(6-4-16)25(30)15-32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14H,2,15H2,1H3
InChIKeyHFLHOEMRXDCEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355429-16-2) – Structural Identity and Pharmacological Lineage


2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355429-16-2; molecular formula C₂₆H₁₉Br₂NO₃; MW 553.2 g/mol) is a quinoline-4-carboxylate ester belonging to a class of potent and selective inhibitors of Candida albicans prolyl‑tRNA synthetase (CaProRS) [1]. The compound serves as an ester prodrug of 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylic acid (CHEMBL153347), which inhibits CaProRS with an IC₅₀ of 25 nM and exhibits >4,000‑fold selectivity over the human orthologue [2][3]. It is distributed through the Sigma‑Aldrich Library of Rare Chemicals (SALOR) for early‑discovery research .

Why Generic 2-Oxoethyl Quinoline-4-Carboxylate Substitution Is Inadequate for CaProRS-Targeted Discovery Programs


Quinoline-4-carboxylate esters with a 2‑oxoethyl linker constitute a large SALOR library, yet minor alterations in the quinoline core or ester appendage can extinguish target engagement. The 6‑bromo and 4‑bromophenyl substituents are critical determinants of CaProRS potency [1]. Replacing the 4‑bromophenyl with an unsubstituted phenyl (CAS 355429‑14‑0) removes a key halogen‑bond donor, while switching to a 4‑methylphenyl analog alters both steric and electronic profiles . Even within the ester series, variation of the oxoethyl aromatic substituent (e.g., 4‑methoxy, 4‑chloro, or 3,4‑dimethylphenyl) modulates hydrolytic stability and membrane permeability, making each ester a distinct chemical entity that cannot be treated as a drop‑in replacement .

Quantitative Differentiation Evidence for 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355429-16-2)


CaProRS Inhibitory Potency of the Parent Acid and Retention of Activity in Ester Prodrugs

The parent carboxylic acid, 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (CHEMBL153347), inhibits Candida albicans prolyl-tRNA synthetase with an IC₅₀ of 25 nM [1]. Structure–activity relationship data from the same chemical series demonstrate that esterification of the 4‑carboxylate with lipophilic alcohol moieties retains low‑nanomolar target affinity: the 3,4‑dichlorobenzyl ester of the 6‑chloro‑8‑methyl analog (CHEMBL345331) exhibits an IC₅₀ of 20 nM against CaProRS [2]. These data confirm that the 2‑oxoethyl ester linkage does not abrogate enzyme inhibition. Although direct IC₅₀ data for CAS 355429‑16‑2 are not yet published, its shared 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylate pharmacophore places it within the same potent inhibitory class [1][3].

Antifungal drug discovery Prolyl-tRNA synthetase inhibition Candida albicans

Species Selectivity: >4,000‑Fold Discrimination Against Human Prolyl-tRNA Synthetase

The 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylic acid core exhibits pronounced selectivity for the fungal enzyme over the human orthologue. In head‑to‑head aminoacylation assays, the parent acid displays an IC₅₀ of 25 nM against CaProRS versus >100 µM against human prolyl‑tRNA synthetase, corresponding to a selectivity window exceeding 4,000‑fold [1][2]. A structurally related ester, the 3,4‑dichlorobenzyl prodrug of the 6‑chloro‑8‑methyl analog, maintains this selectivity profile (CaProRS IC₅₀ = 20 nM; human enzyme IC₅₀ >100 µM) [3]. The conserved 4‑bromophenyl substituent at the quinoline 2‑position is a key determinant of this species‑selective binding [4].

Selectivity profiling Antifungal target selectivity Human orthologue counter‑screen

Structural Differentiation from the 2‑Phenyl Analog (CAS 355429‑14‑0): The 4‑Bromophenyl Advantage

CAS 355429‑16‑2 differs from its closest catalogued analog, 2‑(4‑ethylphenyl)‑2‑oxoethyl 6‑bromo‑2‑phenylquinoline‑4‑carboxylate (CAS 355429‑14‑0), by the presence of a para‑bromo substituent on the 2‑phenyl ring. In the seminal SAR study of this series, the 4‑bromophenyl moiety was identified as a critical pharmacophoric element: the most potent congener, 2‑(4‑bromo‑phenyl)‑6‑chloro‑8‑methyl‑4‑quinolinecarboxylic acid, achieved an IC₅₀ of 5 nM, whereas removal or replacement of the 4‑bromo substituent consistently reduced potency [1][2]. The 4‑bromophenyl group contributes to both hydrophobic packing and halogen‑bond interactions within the CaProRS active site [3]. Computed physicochemical properties further distinguish the two compounds: CAS 355429‑16‑2 (C₂₆H₁₉Br₂NO₃, MW 553.2) versus CAS 355429‑14‑0 (C₂₆H₂₀BrNO₃, MW 474.4) – the additional bromine increases molecular weight by 78.8 Da and elevates XLogP3, impacting both target affinity and ADME behavior [4].

Halogen bonding SAR at quinoline C2 Bromophenyl vs. phenyl

Ester Prodrug Design: 2‑(4‑Ethylphenyl)‑2‑oxoethyl Moiety vs. Simple Alkyl Esters for Tunable Hydrolytic Activation

The 2‑(4‑ethylphenyl)‑2‑oxoethyl ester of CAS 355429‑16‑2 represents a specific prodrug design distinct from simple alkyl esters such as butyl 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylate (CAS 355419‑72‑6) or octyl analogs (CAS 355419‑74‑8) . The 2‑oxoethyl linker introduces a carbonyl group adjacent to the ester oxygen, creating an activated ester susceptible to intracellular esterase cleavage with hydrolysis kinetics that differ from those of unactivated alkyl esters [1]. The 4‑ethylphenyl substituent on the oxoethyl moiety further modulates lipophilicity and steric accessibility to hydrolytic enzymes compared to other oxoethyl variants (e.g., 4‑methoxyphenyl, 4‑chlorophenyl, or 3,4‑dimethylphenyl esters) available in the SALOR collection . This tunable activation profile is critical for applications where controlled release of the active acid at the site of action (e.g., intracellular Candida compartment) is desired.

Prodrug design Ester hydrolysis kinetics 2‑Oxoethyl linker Pharmacokinetic tuning

Procurement‑Relevant Identity: SALOR Library Provenance and Structural Verification Considerations

CAS 355429‑16‑2 is distributed as part of the Sigma‑Aldrich Library of Rare Chemicals (SALOR) under the AldrichCPR designation . Per Sigma‑Aldrich policy, AldrichCPR products are supplied to early‑discovery researchers without vendor‑collected analytical data (NMR, HPLC, MS); the buyer assumes responsibility for structural verification . This distinguishes CAS 355429‑16‑2 from fully characterized quinoline‑4‑carboxylate building blocks available from other suppliers, where Certificate of Analysis documentation is routinely provided. The compound's IUPAC name, [2‑(4‑ethylphenyl)‑2‑oxoethyl] 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylate, and molecular formula (C₂₆H₁₉Br₂NO₃) are unambiguously defined by its CAS registry entry [1]. Researchers procuring this compound must budget for in‑house analytical confirmation (¹H/¹³C NMR, HRMS, HPLC purity assessment) before committing to biological assays.

Chemical procurement Library of rare chemicals Analytical characterization CAS registry integrity

Optimal Research and Procurement Scenarios for 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355429-16-2)


Fungal Prolyl-tRNA Synthetase Inhibitor Lead Optimization Campaigns

CAS 355429‑16‑2 is best deployed as a prodrug scaffold in antifungal lead optimization programs targeting Candida albicans ProRS. Its 4‑bromophenyl‑substituted quinoline core delivers validated low‑nanomolar target engagement (parent acid IC₅₀ = 25 nM) with >4,000‑fold selectivity over human ProRS, as established by the Yu et al. (2001) SAR series [1]. The 2‑(4‑ethylphenyl)‑2‑oxoethyl ester offers a modular handle for tuning intracellular activation kinetics without altering the pharmacophoric core, making it suitable for structure–property relationship studies in parallel with other ester variants from the SALOR library .

Species‑Selectivity Counter‑Screening and Safety Pharmacology

The compound's parent acid has been counter‑screened against human prolyl‑tRNA synthetase, showing IC₅₀ >100 µM versus 25 nM for the fungal enzyme [1]. CAS 355429‑16‑2 can serve as a reference ester prodrug in selectivity panels comparing fungal vs. human aminoacyl‑tRNA synthetase inhibition. Its conserved 4‑bromophenyl substituent is directly implicated in species‑selective binding, enabling mechanistic studies of the structural basis for pathogen‑selective tRNA synthetase inhibition .

SALOR Library‑Based SAR Expansion of Quinoline‑4‑Carboxylate Esters

CAS 355429‑16‑2 occupies a specific combinatorial position within the Sigma‑Aldrich SALOR quinoline‑4‑carboxylate matrix: 6‑bromo substitution on the quinoline core, 4‑bromophenyl at C2, and 4‑ethylphenyl‑2‑oxoethyl as the ester moiety [1]. Systematic procurement of this compound alongside its nearest SALOR neighbors (e.g., CAS 355429‑14‑0 with 2‑phenyl, CAS 355421‑82‑8 with 3,4‑dimethylphenyl ester, and CAS 355419‑72‑6 with hexyl ester) enables a focused matrix SAR study to deconvolute contributions of the ester substituent to cellular potency, solubility, and metabolic stability .

Antifungal Fragment‑Based and Structure‑Guided Design Using CaProRS Crystal Structures

The 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylate scaffold has been co‑crystallized or modeled in the CaProRS active site [1]. CAS 355429‑16‑2 provides a ready‑to‑use esterified analog for soaking experiments or structure‑guided optimization. Its 2‑oxoethyl linker and 4‑ethylphenyl cap can be visualized in electron density maps to guide further medicinal chemistry iterations aimed at improving binding kinetics or residence time .

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